molecular formula C16H16FNO2 B5579649 2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B5579649
M. Wt: 273.30 g/mol
InChI Key: DLOJJDDVBDPLHR-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound with a complex structure, featuring both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with 2-fluoroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents such as sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permangan

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOJJDDVBDPLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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